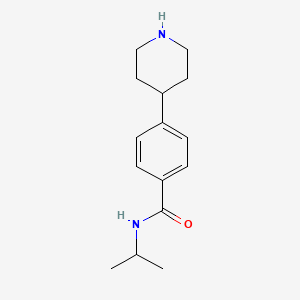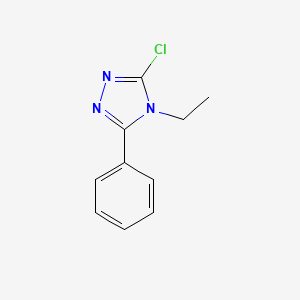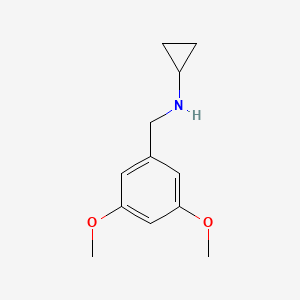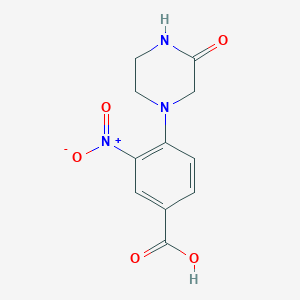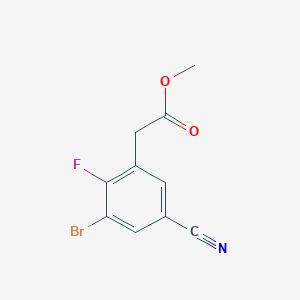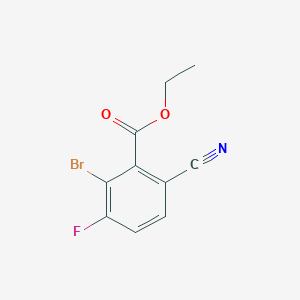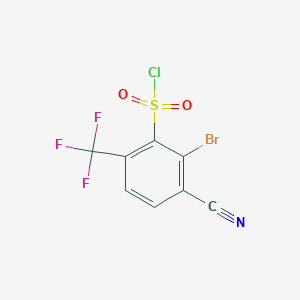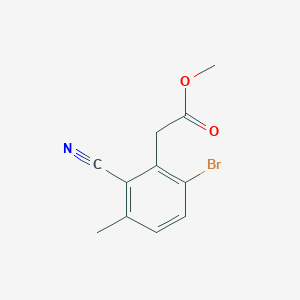
1-(1-ethyl-1H-pyrazol-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione
Vue d'ensemble
Description
The compound “1-(1-ethyl-1H-pyrazol-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione” is a complex organic molecule that contains a pyrazole ring and a pyrrole ring. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . Pyrroles are a class of organic compounds characterized by a 5-membered aromatic ring with four carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and pyrrole rings, along with the ethyl group attached to the pyrazole ring. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrazole and pyrrole rings, which are both aromatic and thus relatively stable. The ethyl group may also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings could contribute to its stability, while the ethyl group could influence its solubility in different solvents .Applications De Recherche Scientifique
Inhibitors of Glycolic Acid Oxidase
The derivatives of 1H-pyrrole-2,5-dione, including compounds like 1-(1-ethyl-1H-pyrazol-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione, have been explored as inhibitors of glycolic acid oxidase (GAO). These compounds are effective in inhibiting the conversion of glycolate to oxalate, potentially useful in reducing urinary oxalate levels in medical applications (Rooney et al., 1983).
Spiro Heterocyclization
These compounds participate in spiro heterocyclization reactions, forming complex heterocyclic structures like spiro[pyrano[2,3-c]pyrazole-4,3′-pyrroles]. This synthesis pathway is significant in the field of organic chemistry, contributing to the development of new pharmaceuticals and materials (Dmitriev et al., 2015).
Chemical Synthesis and Modification
The chemical reactivity of these compounds allows for the synthesis and modification of various heterocyclic compounds. They can react with hydrazines and other agents to produce a range of pyrazoles and other derivatives, illustrating their versatility in synthetic chemistry (Mikhed’kina et al., 2009).
Coordination Chemistry
Their sulfur-bearing isoxazole or pyrazole-based ligands make them suitable for coordination chemistry, particularly in forming complexes with metals like Cu(I) and Zn(II). This aspect is crucial for developing new materials in inorganic and materials chemistry (Urdaneta et al., 2015).
Polymer Science
These compounds can be used in polymer science for synthesizing deeply colored polymers. The incorporation of pyrrolo[3,2-b]pyrrole-2,5-dione units in polymers is instrumental in creating materials with specific optical properties (Welterlich et al., 2012).
Corrosion Inhibition
In industrial applications, derivatives of 1H-pyrrole-2,5-dione, like those related to 1-(1-ethyl-1H-pyrazol-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione, have shown potential as corrosion inhibitors for carbon steel in acidic environments. This property is crucial for extending the lifespan of metal structures and components in various industries (Zarrouk et al., 2015).
Propriétés
IUPAC Name |
1-(1-ethylpyrazol-4-yl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-11-6-7(5-10-11)12-8(13)3-4-9(12)14/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQHZWPFRIWNFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-ethyl-1H-pyrazol-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Sodium 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1416952.png)
![N-(Hydroxyimino)(4-nitrophenyl)methyl]acetamide](/img/structure/B1416953.png)

